

A Comprehensive Technical Guide to 3-(Benzyloxy)-5-bromopyridin-2-amine

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Compound of Interest

Compound Name: 3-(Benzyloxy)-5-bromopyridin-2-amine

Cat. No.: B1286677

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of **3-(Benzyloxy)-5-bromopyridin-2-amine**, a compound of interest in organic synthesis and pharmaceutical research. The information is presented to support laboratory and development activities.

Chemical Identity and Properties

3-(Benzyloxy)-5-bromopyridin-2-amine is a substituted pyridine derivative. A clear understanding of its fundamental properties is essential for its application in research and synthesis.

Property	Value	Source
Molecular Formula	C12H11BrN2O	[1][2][3]
Molecular Weight	279.13 g/mol	[1][2]
CAS Number	754230-78-9	[2][3]

Hypothetical Experimental Workflow: Synthesis and Purification

The following diagram outlines a representative experimental workflow for the synthesis and subsequent purification of a derivative compound starting from **3-(Benzyloxy)-5-bromopyridin-2-amine**. This serves as a conceptual guide for potential laboratory procedures.

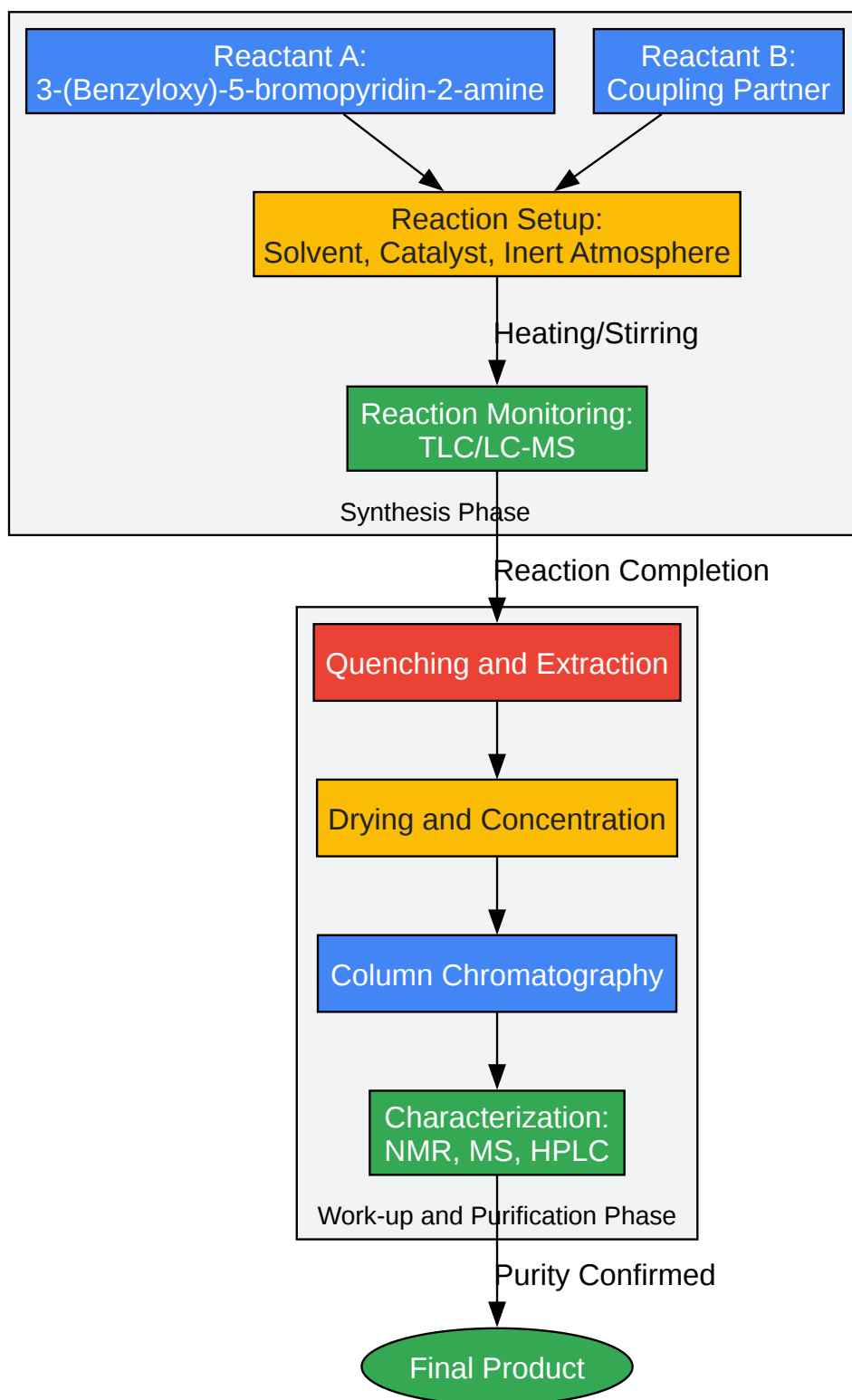


Figure 1: Conceptual Workflow for Synthesis and Purification

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Caption: Figure 1: Conceptual Workflow for Synthesis and Purification.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below is a generalized procedure based on the workflow illustrated above.

1. Reaction Setup:

- To a dry reaction vessel, add **3-(Benzyloxy)-5-bromopyridin-2-amine** (1 equivalent).
- Add the coupling partner (e.g., a boronic acid or ester, 1.1 equivalents).
- Add a suitable catalyst (e.g., a palladium catalyst, 0.05 equivalents) and ligand (0.1 equivalents).
- Suspend the solids in an appropriate degassed solvent (e.g., dioxane or toluene).
- Purge the vessel with an inert gas (e.g., nitrogen or argon).

2. Reaction Progression:

- Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

3. Work-up:

- Cool the reaction mixture to room temperature.
- Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

4. Purification and Characterization:

- Concentrate the dried organic solution under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- Combine the fractions containing the pure product and concentrate under reduced pressure.
- Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

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References

- 1. 3-(Benzyloxy)-5-bromopyridin-2-amine | C₁₂H₁₁BrN₂O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]
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